2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid
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Overview
Description
2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid is a heteroaromatic compound that features both a benzo[b]thiophene and an isonicotinic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid typically involves the formation of the benzo[b]thiophene ring followed by its functionalization. One common method includes the electrophilic cyclization of suitable precursors to form the benzo[b]thiophene core . The isonicotinic acid moiety can be introduced through coupling reactions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for such compounds often rely on scalable synthetic routes that minimize steps and maximize yield. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes . The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler analog that lacks the isonicotinic acid moiety.
Isonicotinic acid: A compound that contains the isonicotinic acid moiety but lacks the benzo[b]thiophene ring.
Raloxifene: A pharmaceutical that contains a benzo[b]thiophene ring and is used for its estrogenic activity.
Uniqueness
2-Amino-5-[benzo(b)thiophen-2-yl]isonicotinic acid is unique due to the combination of the benzo[b]thiophene and isonicotinic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-5-(1-benzothiophen-2-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c15-13-6-9(14(17)18)10(7-16-13)12-5-8-3-1-2-4-11(8)19-12/h1-7H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPOQNQXFPDVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CN=C(C=C3C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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